2-chloro-1H-thieno[3,2-d]pyrimidin-4-one
Description
2-Chloro-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a fused thiophene-pyrimidinone scaffold with a chlorine substituent at position 2. Its molecular formula is C₆H₃ClN₂OS, and it has a molecular weight of 186.62 g/mol (derived by adding the atomic weight of Cl to the base compound in ). This compound serves as a precursor or intermediate in medicinal chemistry, particularly for developing kinase inhibitors, anti-inflammatory agents, or antimicrobial drugs, as inferred from structurally related analogs .
Properties
IUPAC Name |
2-chloro-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2OS/c7-6-8-3-1-2-11-4(3)5(10)9-6/h1-2H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIDFTPKOQIIMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC2=C1NC(=NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-chloro-1H-thieno[3,2-d]pyrimidin-4-one involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, enhancing their solubility and stability .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial to monitor the formation of the desired product and to ensure its quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1H-thieno[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-chloro-1H-thieno[3,2-d]pyrimidin-4-one has numerous scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-chloro-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The thieno[3,2-d]pyrimidin-4-one scaffold is highly versatile, with modifications at positions 2, 3, 6, or 7 significantly altering bioactivity. Below is a detailed comparison with key analogs:
Unsubstituted Thieno[3,2-d]pyrimidin-4-one
- Structure : Base scaffold (C₆H₄N₂OS; MW 152.17) without substituents .
- Properties : Lower lipophilicity (logP ~1.2 predicted) compared to chlorinated derivatives.
- Applications: Serves as a foundational structure for derivatization. Limited standalone bioactivity reported in the evidence.
Benzothieno[3,2-d]pyrimidin-4-one Derivatives
- Bioactivity: Anti-inflammatory: Compound 4 showed high COX-2 binding affinity (ΔG = −9.4 kcal/mol) and fluorescence properties (Φfl = 0.032) . Tankyrase (TNKS) Inhibition: 2-(Phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (compound 61) inhibited TNKS1/2 with IC₅₀ values of 21 nM and 29 nM, respectively .
- Comparison: The benzene fusion increases molecular rigidity and target affinity but reduces solubility. Chlorine in 2-chloro-1H-thieno[3,2-d]pyrimidin-4-one may offer a balance between electronic effects and steric bulk.
Pyrido[3,2-d]pyrimidin-4-one Derivatives
- Structure: Replaces thiophene with a pyridine ring (e.g., 2-amino-6-chloro-pyrido[3,2-d]pyrimidin-4(1H)-one, CAS 897359-74-9) .
- Bioactivity : Pyrido derivatives are explored as kinase inhibitors or antiviral agents.
- Comparison : The pyridine ring introduces basicity (pKa ~4.5 for pyridine N) versus the neutral thiophene, affecting pharmacokinetics and target engagement.
Thieno[2,3-d]pyrimidin-4-one Isomers
- Structure : Thiophene fused at [2,3-d] instead of [3,2-d] positions (e.g., anticancer derivatives in ).
- Bioactivity : Demonstrated cytotoxicity in cancer cell lines (e.g., DLD-1 colon cancer) via Wnt signaling inhibition .
- Comparison : Altered ring fusion impacts molecular geometry and binding pocket compatibility.
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters:
Antimicrobial Potential
- Thieno[3,2-d]pyrimidin-4-one derivatives (e.g., 84a–j) exhibited antibacterial activity against Gram-positive pathogens but lower efficacy than ciprofloxacin or metronidazole . Chlorine at position 2 may enhance membrane penetration but requires empirical validation.
Anti-Inflammatory and Anticancer Activity
- The antipyrine-substituted benzothieno analog (compound 4) showed COX-2 selectivity, suggesting that electron-withdrawing groups (e.g., Cl) could mimic this effect .
- TNKS inhibitors like compound 61 highlight the scaffold’s utility in oncology, where chloro-substituted derivatives may improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
